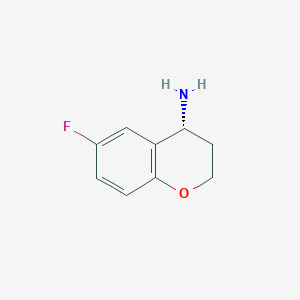

(R)-6-fluorochroman-4-amine

描述

Significance of Chiral Chromanes in Drug Discovery

Chiral chromanes are a crucial class of heterocyclic compounds that form the core structure of numerous natural products and pharmaceutical agents with significant biological activities. semanticscholar.org The stereochemistry of these molecules is often critical to their therapeutic effects, as different enantiomers can exhibit varied pharmacodynamics, pharmacokinetics, and toxicity profiles. researchgate.net This enantioselectivity arises from the specific three-dimensional interactions with chiral biological targets like enzymes and receptors. nih.gov

The development of asymmetric synthesis methods for chiral chromanes is therefore of paramount importance, allowing for the selective production of the desired enantiomer and the fine-tuning of a compound's pharmacological properties. semanticscholar.org Prominent examples of bioactive chiral chromanes include vitamin E (α-tocopherol), the anti-hypertensive drug cromakalim, and the estrogen antagonist centchroman. semanticscholar.org The ability to synthesize specific enantiomers of chromane (B1220400) derivatives has been instrumental in advancing drug discovery, as it can lead to improved bioactivity and reduced side effects. researchgate.net

Overview of Fluorinated Heterocycles in Pharmaceutical Development

The introduction of fluorine into heterocyclic molecules is a well-established strategy in pharmaceutical development to enhance drug-like properties. tandfonline.comtandfonline.com Fluorine, being the most electronegative element, can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. acs.org The carbon-fluorine bond is exceptionally strong, which often leads to increased resistance to metabolic degradation and a longer half-life of the drug. tandfonline.com

Since the approval of the first fluorinated drug, fludrocortisone, in 1954, the number of fluorine-containing pharmaceuticals has grown exponentially, with over 20% of all marketed drugs now containing at least one fluorine atom. tandfonline.comrsc.org This includes blockbuster drugs such as Lipitor, fluoxetine, and linezolid. tandfonline.com The strategic placement of fluorine can modulate the acidity or basicity of nearby functional groups, improve membrane permeability, and enhance interactions with target proteins. tandfonline.com Consequently, fluorinated heterocycles are considered vital scaffolds in the design of new and improved therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and rare disorders. tandfonline.com

Rationale for Research on (R)-6-fluorochroman-4-amine

The specific compound this compound emerges as a molecule of significant interest at the intersection of chiral chromane chemistry and the strategic use of fluorine in drug design. The rationale for its investigation is multifaceted. The chroman-4-amine (B2768764) core provides a versatile platform for further chemical modification, allowing for the exploration of a diverse chemical space. The presence of the fluorine atom at the 6-position of the chroman ring is anticipated to confer the aforementioned benefits of fluorination, such as enhanced metabolic stability and improved binding characteristics.

Furthermore, the (R)-enantiomer is of particular interest due to the stereospecificity often observed in drug-receptor interactions. Research into this compound is driven by its potential as a key chiral building block for the synthesis of more complex and potent pharmaceutical agents. For instance, it is a known intermediate in the synthesis of various biologically active molecules, including potential 5-HT1A receptor antagonists and compounds for immunosuppression. nih.govgoogle.com The study of its synthesis and properties is therefore crucial for the development of new therapeutics that leverage the unique combination of the chiral chromane scaffold and the strategic placement of a fluorine atom.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 911825-61-1 | glpbio.comfluorochem.co.ukbldpharm.com |

| Molecular Formula | C9H10FNO | glpbio.combldpharm.com |

| Molecular Weight | 167.18 g/mol | bldpharm.com |

| Appearance | Not specified, research chemical | |

| Purity | Typically ≥97% for research purposes | chemsrc.com |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | bldpharm.com |

| SMILES | N[C@@H]1CCOC2=C1C=C(F)C=C2 | bldpharm.com |

Synthesis and Chemical Properties

The synthesis of enantiomerically pure this compound is a key step in its utilization as a building block for more complex molecules.

Synthetic Routes

The preparation of this compound often involves multi-step synthetic sequences. A common starting material is 6-fluoro-4-chromanone. google.comresearchgate.net One general approach involves the conversion of the ketone to an intermediate that can be resolved into its separate enantiomers. For example, the formation of a diastereomeric amide with a chiral auxiliary, followed by fractional crystallization and subsequent hydrolysis, can yield the desired enantiomerically pure amine. google.com Another strategy involves the asymmetric reduction of an intermediate oxime or the use of chiral catalysts to introduce the amine group stereoselectively. The hydrolysis of by-products from the synthesis of other compounds, such as sorbinil, can also be a route to obtain related amino acids that can be further processed. google.com

Reactivity and Stability

This compound is a primary amine and exhibits the typical reactivity of this functional group. It can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and formation of Schiff bases. These reactions allow for its incorporation into a wide range of molecular scaffolds. The compound is generally stable under recommended storage conditions, which include keeping it in a dark, dry, and sealed environment at room temperature. fluorochem.co.ukbldpharm.com It is incompatible with strong oxidizing agents. fluorochem.co.uk

Pharmacological and Therapeutic Potential

While this compound itself is primarily considered a chemical intermediate, its structural motif is found in compounds with significant pharmacological activity.

Mechanism of Action and Biological Targets

Derivatives of 6-fluorochroman (B116937) have been investigated for their activity at various biological targets. A notable area of research has been the development of 5-HT1A receptor antagonists. nih.gov The 5-HT1A receptor is a subtype of the serotonin (B10506) receptor and is a target for drugs used to treat anxiety and depression. Studies have shown that novel 6-fluorochroman derivatives can act as potent ligands at this receptor. nih.gov Furthermore, derivatives of this compound have been synthesized and evaluated for their potential as immunosuppressive agents, targeting enzymes such as Janus kinase 3 (Jak3). google.comgoogleapis.com

Role as a Key Intermediate in Drug Synthesis

The primary significance of this compound in medicinal chemistry lies in its role as a versatile chiral building block. It serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, it is a key intermediate in the preparation of certain beta-blockers and other cardiovascular agents. researchgate.net Its enantiopure nature allows for the stereospecific synthesis of drug candidates, which is often essential for achieving the desired pharmacological activity and minimizing off-target effects. The compound is also used in the synthesis of inhibitors for enzymes like aldose reductase, which are implicated in diabetic complications. google.com

Research Findings on this compound Derivatives

The following table summarizes key research findings related to derivatives of this compound, highlighting their biological targets and potential therapeutic applications.

| Derivative Class | Biological Target | Potential Therapeutic Application | Source |

| Novel 6-fluorochroman derivatives | 5-HT1A receptor | Antagonists for anxiety and depression | nih.gov |

| Purine (B94841) and imidazopyridine derivatives | Janus kinase 3 (Jak3) | Immunosuppression for autoimmune diseases and transplant rejection | google.com |

| Sulphonamide and carbamate (B1207046) derivatives | Antimicrobial and anti-inflammatory | Treatment of infections and inflammation | rsc.org |

| Nebivolol intermediate derivatives | Beta-blocker synthesis | Treatment of hypertension | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQYSVLMDHXHOV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677280 | |

| Record name | (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911825-61-1 | |

| Record name | (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911825-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-6-Fluorochroman-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis and Stereochemical Control of R 6 Fluorochroman 4 Amine and Its Derivatives

Enantioselective Synthetic Methodologies

Enantioselective methodologies are fundamental to producing single-enantiomer compounds like (R)-6-fluorochroman-4-amine. These approaches can be broadly categorized into catalyst-based methods, which create a chiral center from a prochiral substrate, and stereoselective transformations of existing chiral molecules.

Chiral catalysts are instrumental in asymmetric synthesis, creating a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of the 6-fluorochroman (B116937) structure, these catalysts are often employed to establish chirality in key intermediates, which is then carried through to the final amine product.

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst. In the context of synthesizing precursors for 6-fluorochroman derivatives, the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes is a well-established and highly effective method. nih.govgoogle.comnih.gov

This process is particularly useful for resolving racemic 6-fluoro-chroman terminal epoxide derivatives. google.comgoogle.com The reaction involves a cooperative, bimetallic mechanism where two (salen)Co(III) units participate in the rate-limiting epoxide ring-opening step. nih.gov One metal center acts as a Lewis acid to activate the epoxide, while the other delivers the nucleophile (e.g., water). nih.govunits.it This method uses water as the reagent, requires no additional solvent, and uses low loadings of a recyclable catalyst, making it a practical approach for accessing enantiopure terminal epoxides and the corresponding 1,2-diols. nih.gov Chiral (R,R)-Co-salen and (S,S)-Co-salen catalysts are used to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. google.comsynthesiswithcatalysts.com

For instance, a racemic mixture of a 6-fluorochroman terminal epoxide can be subjected to HKR with an (R,R)-Co(salen) catalyst. The catalyst will selectively hydrolyze the (S)-enantiomer of the epoxide to a diol, leaving the desired (R)-epoxide in high enantiomeric excess. This enantiopure epoxide is a key intermediate that can be converted to this compound in subsequent steps.

Table 1: Metal-Ligand Catalysis for Kinetic Resolution of 6-Fluorochroman Precursors

| Catalyst | Substrate | Reaction Type | Key Outcome |

|---|---|---|---|

| (R,R)-Co(III)(salen) | Racemic 6-fluoro-chroman terminal epoxide | Hydrolytic Kinetic Resolution (HKR) | Enantiomerically enriched (R)-epoxide and (S)-diol |

| (S,S)-Co(III)(salen) | Racemic 6-fluoro-chroman terminal epoxide | Hydrolytic Kinetic Resolution (HKR) | Enantiomerically enriched (S)-epoxide and (R)-diol |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for asymmetric synthesis. nih.gov Enzymes, particularly ketoreductases (KREDs), are highly effective for the asymmetric reduction of prochiral ketones to chiral alcohols with high enantiomeric excess. nih.govnih.gov

One chemo-enzymatic approach to a key precursor for 6-fluorochroman derivatives involves the asymmetric reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethanone. researchgate.netresearchgate.net In this synthesis, a ketoreductase (KRED-228) catalyzes the reduction of the prochiral ketone to a mixture of diastereomeric halohydrins, (R)-2-chloro-1-((S)-6-fluorochroman-2-yl)ethanol and (S)-2-chloro-1-((S)-6-fluorochroman-2-yl)ethanol, with high yield (92%). researchgate.net These diastereomers can then be separated, and the appropriate isomer is converted to the corresponding amino alcohol. researchgate.netbohrium.com More recent studies have identified four stereoselective alcohol dehydrogenases that can synthesize all enantiomers of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol from the corresponding ketone with enantiomeric excess values of >99%. nih.gov

Whole-cell biocatalysis, using recombinant E. coli to overexpress a desired ketoreductase, is often employed. This strategy simplifies the process by providing cofactor regeneration in situ and avoiding tedious enzyme purification. nih.govnih.gov

Table 2: Enzyme-Catalyzed Asymmetrization for 6-Fluorochroman Precursors

| Enzyme (Biocatalyst) | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ketoreductase 228 (KRED-228) | 2-chloro-1-(6-fluorochroman-2-yl)ethanone | (R)- and (S)-2-chloro-1-((S)-6-fluorochroman-2-yl)ethanol | 92% | >99% |

| Alcohol Dehydrogenases (various) | 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one | All four stereoisomers of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol | High | >99% |

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of asymmetric synthesis, allowing for the highly enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. acs.org This method is a key step in many total syntheses of natural products and pharmaceuticals, including intermediates for nebivolol, which features the 6-fluorochroman core. researchgate.netresearchgate.net

The typical synthetic route involves the SAE of an allylic alcohol precursor, such as 4-fluoro-2-(5-hydroxypent-3-enyl)phenol. researchgate.net The reaction uses a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP). The chirality of the DET ligand dictates the facial selectivity of the epoxidation, leading to a chiral epoxide with high enantiomeric excess.

This resulting chiral epoxide is a versatile intermediate. A subsequent key step is the intramolecular, base-mediated ring-opening of the epoxide by the internal phenoxide anion. beilstein-journals.orgresearchgate.net This cyclization step efficiently constructs the chiral chroman ring system with the stereocenter established during the epoxidation now incorporated into the heterocyclic ring. researchgate.netresearchgate.net This one-pot epoxidation/cyclization strategy is a powerful approach to building the core structure of 6-fluorochroman derivatives. researchgate.net

Table 3: Sharpless Asymmetric Epoxidation in Precursor Synthesis

| Reagents | Substrate Type | Key Intermediate | Subsequent Transformation |

|---|---|---|---|

| Ti(OiPr)4, (+)-DET or (-)-DET, TBHP | Allylic alcohol with a pendant phenol (B47542) group (e.g., 4-fluoro-2-(5-hydroxypent-3-enyl)phenol) | Chiral 2,3-epoxyalcohol | Intramolecular epoxide ring-opening to form the chiral 6-fluorochroman ring |

Stereoselective transformations are crucial for converting achiral or racemic starting materials into enantiomerically pure products. In the synthesis of this compound, this often involves the reduction of a carbonyl or imine group where the approach of the reducing agent is directed by a chiral catalyst or auxiliary.

While direct reductive deoxygenation of a C4-hydroxyl group is one possible route, a more common and controlled strategy to introduce the C4-amine is the stereoselective reductive amination of a 6-fluorochroman-4-one (B116969) precursor. organic-chemistry.org This transformation combines the formation of a C-N bond and the reduction of an intermediate imine in a single, often one-pot, procedure, establishing the desired stereocenter at C4. mdma.chfrontiersin.org

The process typically involves the reaction of 6-fluorochroman-4-one with an ammonia (B1221849) source or a primary amine in the presence of a reducing agent. To achieve stereochemical control, chiral catalysts or specific hydride reagents are employed. For instance, transition metal-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful method. Ruthenium (II) catalysts, such as those developed by Noyori and Ikariya, are highly effective for the dynamic kinetic resolution (DKR) of related substrates, like 3-fluorochromanones, to produce the corresponding cis-fluoroalcohols with excellent diastereo- and enantioselectivity. researchgate.net Similar strategies can be applied to the reductive amination of 6-fluorochroman-4-one. The reaction can proceed through a dynamic kinetic resolution process, where the intermediate imine undergoes rapid racemization, allowing the chiral catalyst to selectively reduce one enantiomer to yield the amine product in high enantiomeric excess and theoretical yields approaching 100%. mdpi.com

Alternatively, biocatalytic reductive amination using reductive aminases (RedAms) or imine reductases (IREDs) represents a state-of-the-art approach. nih.govfrontiersin.org These enzymes can catalyze the asymmetric amination of ketones with high stereoselectivity, offering an environmentally friendly route to chiral amines like this compound. frontiersin.org

Stereoselective Transformations

Nucleophilic Ring-Opening Reactions of Epoxide Intermediates

A prevalent strategy for the asymmetric synthesis of chroman derivatives involves the nucleophilic ring-opening of chiral epoxide intermediates. researchgate.netjsynthchem.commasterorganicchemistry.comnih.gov This method is advantageous as it allows for the introduction of various functionalities at the C4 position of the chroman ring with controlled stereochemistry. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the least sterically hindered carbon of the epoxide ring, leading to inversion of configuration at that center. masterorganicchemistry.com

In the context of synthesizing this compound derivatives, a key intermediate is a chiral 6-fluorochroman epoxide. rsc.org The synthesis often starts from an enantiomerically pure precursor, such as (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, which is then converted to the corresponding epoxide. iucr.orgnih.govresearchgate.net The epoxide ring can then be opened by a suitable nitrogen-containing nucleophile, such as benzylamine, to introduce the amine functionality. google.com This reaction is highly regioselective, with the nucleophile preferentially attacking the C4 position. Subsequent deprotection, if necessary, yields the desired chroman-4-amine (B2768764) derivative.

The intramolecular version of this reaction, where the nucleophile is part of the same molecule as the epoxide, is also a powerful tool. Phenoxide-mediated intramolecular epoxide ring-opening has been effectively used to construct the chroman ring system itself. mdpi.comtezu.ernet.in

Strategies for Controlling Absolute Configuration

Ensuring the correct absolute configuration of this compound and its derivatives is paramount. Several analytical techniques are employed to confirm the stereochemistry of the synthesized compounds.

Correlation Between Specific Optical Rotation and C2 Stereochemistry

Specific optical rotation is a fundamental property of chiral molecules and can be used as a tool to infer the absolute configuration, particularly the stereochemistry at the C2 position of the chroman ring. nih.govzu.edu.pkmasterorganicchemistry.com A systematic investigation into the relationship between the sign of the specific optical rotation ([α]D) and the C2 stereochemistry of various 2-substituted chromanes has been conducted. mdpi.com

For many 2-substituted chromanes, a correlation exists between the helicity of the dihydropyran ring and the sign of the specific optical rotation. mdpi.comresearchgate.net For instance, in 2-aliphatic substituted chromanes, a P-helicity (clockwise twist) of the dihydropyran ring generally corresponds to a positive specific optical rotation. mdpi.comnih.gov However, this correlation can be influenced by the nature of the substituent at C2. For example, 2-aryl chromanes with P-helicity often exhibit a negative specific optical rotation. mdpi.comnih.gov It is important to note that for certain derivatives, such as 2-carboxyl chromanes, the experimental specific optical rotation values can be small, which may introduce uncertainty. mdpi.comnih.gov

Table 1: Correlation of Specific Optical Rotation and C2 Stereochemistry in Chroman Derivatives mdpi.comnih.gov

| Substituent Type at C2 | Dihydropyran Ring Helicity | Expected Sign of Specific Optical Rotation ([α]D) |

| Aliphatic | P-helicity | Positive (+) |

| Aryl | P-helicity | Negative (-) |

| Carboxyl | P-helicity | Generally Positive (+) but often small values |

It is crucial to recognize that there is no universal rule to predict the direction of rotation based solely on the (R) or (S) configuration. masterorganicchemistry.comyoutube.com Experimental measurement remains the definitive method.

X-ray Structural Analysis for Absolute Configuration Assignment

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. d-nb.infoencyclopedia.pub This technique provides an unambiguous three-dimensional structure of the molecule in the solid state, allowing for the precise assignment of the stereochemistry at all chiral centers. encyclopedia.pub

In the synthesis of derivatives of this compound, X-ray crystallography has been instrumental in confirming the absolute configuration of key intermediates. For instance, the crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, an important epoxide intermediate, was determined by X-ray analysis. iucr.orgnih.govresearchgate.net This analysis confirmed the R configuration at the C2 position of the chroman ring and the S configuration at the C2' position of the oxirane ring. iucr.orgnih.govresearchgate.net The ability to obtain suitable crystals is a prerequisite for this technique, and sometimes derivatization or co-crystallization with a "crystallization chaperone" may be necessary to facilitate crystal growth. d-nb.infoencyclopedia.pub

The Flack parameter, derived from the X-ray diffraction data, is a critical value for assigning the absolute structure of chiral, non-centrosymmetric crystals. d-nb.infonih.gov A value close to zero for a given enantiomer confirms the assigned absolute configuration.

Synthesis of Key Intermediates for this compound Derivatives

Preparation of Enantiopure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid

Enantiopure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid is a crucial starting material for the synthesis of various this compound derivatives. iucr.orgnih.govresearchgate.net One synthetic route to obtain the (S)-enantiomer of this acid starts from D-mannitol, a readily available chiral pool starting material. researchgate.net Another approach involves the resolution of racemic 6-fluorochroman-2-carboxylic acid using an optically active amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, to separate the enantiomers. researchgate.net A base-catalyzed oxo-Michael addition followed by hydrolysis, resolution with (S)-α-phenylethylamine, and Friedel-Crafts acylation represents another viable pathway. researchgate.net

Synthesis of Chiral Chroman Epoxide Derivatives

Chiral chroman epoxides are versatile intermediates that can be transformed into a variety of chroman derivatives, including this compound. rsc.orgchemrxiv.orgresearchgate.net The synthesis of these epoxides often begins with an enantiomerically pure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. iucr.orgnih.govresearchgate.net This acid is then subjected to a series of reactions to form the epoxide ring. iucr.orgnih.govresearchgate.net

For example, starting with the (R)-enantiomer of the acid, a mixture of two diastereomeric epoxides, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and (R)-6-fluoro-2-[(R)-oxiran-2-yl]chroman, can be produced. iucr.orgnih.govresearchgate.net These diastereomers can then be separated by column chromatography. iucr.orgnih.govresearchgate.net The Sharpless asymmetric dihydroxylation has also been employed as a key step in the synthesis of chiral chroman epoxides, providing a reliable method for establishing the required stereocenters. tezu.ernet.inbeilstein-journals.org Alternative methods for epoxide formation include the reaction of a corresponding aldehyde with a sulfur ylide, such as that derived from trimethylsulfoxonium (B8643921) iodide, a key step in the Corey-Chaykovsky reaction. rsc.orggoogle.comepo.org

Formation of Chromanols and Amino-alcohols

The synthesis of chiral chromanols and amino-alcohols serves as a foundational step toward accessing enantiomerically pure chroman-4-amines and their derivatives. These intermediates are typically prepared through stereoselective reduction of a precursor ketone or via ring-opening of a chiral epoxide.

One established pathway involves the reduction of a chroman-4-one to the corresponding chroman-4-ol. nih.gov For instance, the reduction of 6-fluoro-chroman-4-one can yield the corresponding alcohol, which can then be further functionalized. The stereochemistry of the resulting alcohol can be controlled by using chiral reducing agents or through enzymatic processes.

A prominent strategy for creating advanced amino-alcohol intermediates, such as those used in the synthesis of related complex molecules, involves the use of Sharpless asymmetric epoxidation. researchgate.net This method can be applied to create chiral epoxides like (R,R)-6-fluoro-2-oxiranyl-chroman. researchgate.net Subsequent nucleophilic ring-opening of this epoxide can lead to the formation of specific diol or amino-alcohol structures. researchgate.net For example, studies have detailed the synthesis of (R)-1-((R)-6-fluorochroman-2-yl)ethane-1,2-diol and (R)-1-((S)-6-fluorochroman-2-yl)ethane-1,2-diol, which are critical late-stage intermediates for more complex pharmaceutical agents. tezu.ernet.inresearchgate.net Enzymatic cascades have also been engineered to convert diols into amino alcohols under mild, aqueous conditions, representing a green chemistry approach to these valuable intermediates. rsc.org

Table 1: Synthesis of Chromanol and Amino-alcohol Intermediates

| Precursor | Reagent/Method | Product | Reference |

|---|---|---|---|

| Chroman-4-one | Reducing Agent (e.g., NaBH₄) | Chroman-4-ol | nih.gov |

| 4-fluoro-2-(5-hydroxypent-3-enyl)phenol | Sharpless Asymmetric Epoxidation | (2S,1R)-2-(2-amino-1-hydroxy ethyl)-6-fluorochroman | researchgate.net |

| (S)-ethyl 6-fluorochroman-2-carboxylate | Dibromomethane, BuLi | (S)-1-(6-fluorochroman-2-yl)ethane-1,2-diol | google.com |

Derivatization Strategies for Expanding Chemical Space

To explore the chemical space around the 6-fluorochroman-4-amine (B1316174) core, various derivatization strategies are employed. These modifications target the amine functionality, the aromatic ring, or involve the construction of more complex fused or spirocyclic systems.

Modification at the Amine Functionality

The primary amine at the C-4 position is a key handle for chemical modification. Standard transformations such as N-alkylation, N-acylation, and reductive amination are commonly used to introduce a wide variety of substituents. These modifications can significantly alter the compound's physicochemical properties. For example, the amine can be reacted with electrophiles to form amides, sulfonamides, or ureas. A notable derivatization involves the coupling of this compound with other heterocyclic systems, such as in the synthesis of 3-(9-((R)-6-fluorochroman-4-yl)-9H-purin-2-yl)propanenitrile, creating a direct linkage between the chroman and purine (B94841) scaffolds. google.com

Substitutions on the Chroman Ring System (e.g., bromination, chloro-substitution)

Modifying the aromatic portion of the chroman ring system through electrophilic substitution is another effective strategy for generating analogues. Halogenation, particularly bromination and chlorination, is frequently employed. These reactions can introduce substituents at specific positions on the benzene (B151609) ring, influenced by the directing effects of the existing oxygen and fluoro groups. The synthesis of compounds like (S)-8-Bromo-6-fluorochroman-4-amine demonstrates the feasibility of introducing a bromine atom at the C-8 position. bldpharm.com Further studies have explored the synthesis of di-substituted chromans, such as 8-bromo-6-chloro-2-pentylchroman, highlighting that multiple positions on the ring can be functionalized to probe structure-activity relationships. nih.govacs.org

Table 2: Examples of Halogenated Chroman Derivatives

| Compound Name | Position of Substitution | Reference |

|---|---|---|

| (S)-8-Bromo-6-fluorochroman-4-amine | C-6 (Fluoro), C-8 (Bromo) | bldpharm.com |

| 8-Bromo-6-chloro-2-pentylchroman | C-6 (Chloro), C-8 (Bromo) | nih.govacs.org |

Formation of Spirocyclic Chromanones

The construction of spirocyclic systems represents a sophisticated method for adding three-dimensional complexity to the chroman scaffold. Spirocyclic chromanones, which feature a carbon atom common to both the chroman ring and a second ring system, are of significant interest. nih.gov These structures are often synthesized through domino reactions or cycloadditions starting from a chromanone precursor. For example, a facile synthesis of spiro-[4-chromanone-3,3′-pyrrolidine] derivatives has been achieved with excellent stereoselectivity via a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition. rsc.org Another approach involves the reaction of benzylidenechroman-4-ones with 2-mercaptobenzaldehydes, catalyzed by a bifunctional indane catalyst, to construct spiro chromanone–thiochroman complexes. rsc.org

Introduction of Other Heterocyclic Moieties (e.g., triazolo-thiadiazole, benzimidazoles, quinazolines)

Fusing or linking the chroman core to other heterocyclic rings is a powerful strategy for creating novel chemical entities.

Triazolo-thiadiazoles: Chroman-based triazolo-thiadiazole derivatives have been synthesized, often starting from a chroman carbohydrazide (B1668358) intermediate. researchgate.netgrafiati.com For instance, 6-fluorochroman-2-carbohydrazide can be treated with carbon disulfide and a base, followed by reaction with a substituted aniline, to yield 5-(6-fluorochroman-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives. researchgate.net This approach effectively links the chroman nucleus to the five-membered triazole-thiol ring system. researchgate.netajol.info

Benzimidazoles: The benzimidazole (B57391) ring system can be constructed onto a chroman scaffold using established synthetic methods. nih.gov A common route involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. ijrar.orgdiva-portal.orgmdpi.com A strategy could involve reacting a chroman-4-one or a related aldehyde derivative with a substituted o-phenylenediamine in the presence of a catalyst to form the fused or linked benzimidazole-chroman hybrid.

Quinazolines: The synthesis of quinazoline (B50416) derivatives often involves the cyclization of precursors like 2-aminobenzonitriles or N-arylamidines. organic-chemistry.org A chroman-amine derivative could be incorporated into these synthetic schemes. For example, N-substituted quinazoline-4-amines can be prepared by reacting a primary amine with 4-chloroquinazoline. digitellinc.com In this manner, this compound could be used as the primary amine nucleophile to generate N-4-substituted quinazoline derivatives, thereby connecting the two heterocyclic systems. organic-chemistry.orgopenmedicinalchemistryjournal.comfrontiersin.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-fluoro-chroman-4-one |

| Chroman-4-ol |

| (R,R)-6-fluoro-2-oxiranyl-chroman |

| (R)-1-((R)-6-fluorochroman-2-yl)ethane-1,2-diol |

| (R)-1-((S)-6-fluorochroman-2-yl)ethane-1,2-diol |

| (S)-1-(6-fluorochroman-2-yl)ethane-1,2-diol |

| 3-(9-((R)-6-fluorochroman-4-yl)-9H-purin-2-yl)propanenitrile |

| (S)-8-Bromo-6-fluorochroman-4-amine |

| 8-bromo-6-chloro-2-pentylchroman |

| (R)-(2-((6-chlorochroman-4-yl)amino)phenyl)methanol |

| spiro-[4-chromanone-3,3′-pyrrolidine] |

| spiro chromanone–thiochroman |

| 6-fluorochroman-2-carbohydrazide |

| 5-(6-fluorochroman-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiol |

| o-phenylenediamine |

| 4-chloroquinazoline |

| (S)-ethyl 6-fluorochroman-2-carboxylate |

| 4-fluoro-2-(5-hydroxypent-3-enyl)phenol |

| (2S,1R)-2-(2-amino-1-hydroxy ethyl)-6-fluorochroman |

| benzylidenechroman-4-one |

| 2-mercaptobenzaldehyde |

| 2-aminobenzonitrile |

Advanced Research Techniques and Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the analysis of (R)-6-fluorochroman-4-amine, allowing for the separation of the desired enantiomer from its counterparts and the detection of any process-related impurities.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating enantiomers. For this compound, achieving high enantiomeric purity is critical, as different enantiomers of a drug can have vastly different pharmacological activities. phenomenex.com Chiral HPLC methods are developed to resolve the (R)- and (S)-enantiomers of 6-fluorochroman-4-amine (B1316174), allowing for the accurate determination of the enantiomeric excess (ee) of the (R)-isomer. The optical purity of related intermediates is often monitored using chiral HPLC, aiming for a purity greater than 98%. google.com

The choice of the chiral stationary phase is paramount and is often determined empirically by screening a variety of columns. phenomenex.com For instance, polysaccharide-based CSPs like Chiralpak AD-H are frequently used for the chiral analysis of related chromane (B1220400) derivatives. ijpsr.com The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best separation. ijpsr.comresearchgate.net

A typical chiral HPLC method for a related compound involved a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol, run under isocratic conditions. ijpsr.com Such methods are crucial in synthetic processes where the goal is to produce a single, desired enantiomer.

| Parameter | Typical Conditions for Related Chromanes |

| Column | Chiralpak AD-H (250 x 4.6 mm) ijpsr.com |

| Mobile Phase | 0.1% Diethylamine in Ethanol ijpsr.com |

| Flow Rate | 0.8 mL/min ijpsr.com |

| Detection | UV at 280 nm ijpsr.com |

| Mode | Isocratic ijpsr.com |

During the synthesis of this compound and its derivatives, various impurities can form. Preparative HPLC is a powerful technique used to isolate these impurities in sufficient quantities for structural elucidation. ardena.com This is particularly important for identifying and characterizing unknown process-related or degradation impurities.

For example, in the synthesis of Nebivolol, a drug for which this compound is a key building block, preparative HPLC with a chiral normal phase was used to isolate a crucial isomeric impurity. ijpsr.comijpsr.com The use of larger diameter columns (e.g., 20 mm) and higher flow rates allows for the processing of larger sample loads to obtain pure fractions of the impurities. ijpsr.comnih.gov These isolated impurities can then be subjected to spectroscopic analysis to determine their structure. The mobile phase for preparative chiral separations often consists of solvents like n-hexane and isopropanol. ijpsr.com

| Parameter | Example Conditions for Impurity Isolation |

| System | Waters Quaternary 2535 Q Preparative Chromatography ijpsr.com |

| Column | Chiralpak AD-H (250 x 20 mm) ijpsr.com |

| Mobile Phase | n-Hexane:IPA (70:30 v/v) ijpsr.com |

| Detector | Waters 2998 PDA Detector ijpsr.com |

| Loop Size | 5.0 mL ijpsr.com |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. japsonline.com UPLC methods are developed and validated for the quantitative determination of impurities in active pharmaceutical ingredients and their intermediates, such as this compound. chrom-china.comnih.gov

A stability-indicating UPLC method can separate the main compound from its potential degradation products and process-related impurities. nih.gov Such methods are typically validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. japsonline.comnih.govnih.gov For instance, a UPLC method for a related pharmaceutical involved an Acquity BEH C18 column and a gradient mobile phase, allowing for the separation of multiple impurities within a short run time. chrom-china.comnih.gov The use of UPLC is also beneficial in bioanalytical methods for quantifying related drugs in plasma samples. rjptonline.org

| Parameter | Example UPLC Method Conditions |

| Column | Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) chrom-china.comnih.gov |

| Mobile Phase | Gradient mixture chrom-china.comnih.gov |

| Flow Rate | 0.18 mL/min chrom-china.comnih.gov |

| Column Temperature | 30 °C chrom-china.comnih.gov |

| Detection Wavelength | 281 nm chrom-china.comnih.gov |

Spectroscopic and Spectrometric Characterization Methods

Once this compound is synthesized and purified, its chemical structure and identity must be unequivocally confirmed. Spectroscopic and spectrometric techniques are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule.

For derivatives of 6-fluorochroman (B116937), ¹H NMR spectra typically show characteristic signals for the protons on the chroman ring system. nih.gov For example, multiplets for the methylene (B1212753) protons (CH₂) at positions 3 and 4, and signals for the aromatic protons are observed. nih.govresearchgate.net The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. nih.gov

¹³C NMR spectra of 6-fluorochroman derivatives show distinct signals for each carbon atom, with the carbon attached to the fluorine atom exhibiting a characteristic splitting pattern due to C-F coupling. nih.govresearchgate.netresearchgate.net

Table of Expected NMR Data for a 6-Fluorochroman Moiety: Note: The following data is generalized from various 6-fluorochroman derivatives and may not be exact for this compound itself.

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H NMR | |

| CH₂ (Position 3) | ~2.0 - 2.5 nih.gov |

| CH₂ (Position 4) | ~2.7 - 3.0 nih.gov |

| CH (Position 2) | ~4.8 - 5.5 nih.govresearchgate.net |

| Aromatic Protons | ~6.5 - 7.0 nih.goviucr.org |

| ¹³C NMR | |

| CH₂ (Position 3) | ~23 - 27 nih.govresearchgate.net |

| CH₂ (Position 4) | ~23 - 29 nih.govresearchgate.net |

| CH (Position 2) | ~75 - 86 nih.govresearchgate.net |

| Aromatic Carbons | ~113 - 158 (with C-F splitting) nih.govresearchgate.net |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. nih.govnih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines, often in conjunction with MS (ESI-MS). nih.gov For this compound (C₉H₁₀FNO), the expected molecular ion peak [M+H]⁺ in the ESI-MS spectrum would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. ijpsr.comguidechem.com HRMS analysis would confirm the elemental formula with high precision. researchgate.net

Table of Mass Spectrometry Data:

| Technique | Information Provided | Expected m/z for C₉H₁₀FNO [M+H]⁺ |

| MS (ESI) | Molecular Weight Confirmation | ~168.08 guidechem.com |

| HRMS (ESI) | Precise Mass and Elemental Formula | e.g., for a related compound C₁₁H₁₁FO₂ [M+H]⁺, found m/z = 195.08120 researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features. While the specific spectrum for this compound is not detailed in the available literature, analysis of related 6-fluorochroman structures allows for the prediction of its key spectral features. nih.govnih.govresearchgate.net

Primary aliphatic amines typically show two N-H stretching bands in the region of 3500-3400 cm⁻¹ due to asymmetric and symmetric vibrations. libretexts.org A strong NH₂ scissoring absorption is expected between 1650 and 1550 cm⁻¹. libretexts.orgmsu.edu The C-N stretching of aliphatic amines appears in the 1250-1000 cm⁻¹ range. msu.edu The spectrum would also include absorptions for the chroman ring system, such as the C-O-C stretching of the ether group and vibrations associated with the fluorinated aromatic ring. nih.gov For instance, IR analysis of related 6-fluorochroman derivatives showed characteristic peaks for aromatic C-H stretching around 3030-3076 cm⁻¹ and C-O-C stretching at approximately 1225 cm⁻¹. nih.gov

Table 1: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3400 | libretexts.org |

| Amine (N-H) | Scissoring (Bending) | 1650 - 1550 | libretexts.orgmsu.edu |

| Aliphatic C-N | Stretch | 1250 - 1000 | msu.edu |

| Aromatic C-H | Stretch | ~3030 - 3080 | nih.gov |

| Ether (C-O-C) | Stretch | ~1225 | nih.gov |

In Vitro and In Vivo Pharmacological Assays

The pharmacological profile of this compound and its analogs is primarily investigated through a series of in vitro and in vivo assays to determine their interaction with biological targets and their effects on cellular and animal systems.

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays are essential for determining the affinity and selectivity of a compound for specific receptors. wikipedia.orgnih.gov For the 6-fluorochroman class of compounds, research has heavily focused on their interaction with serotonin (B10506) receptors, particularly the 5-HT₁A subtype. nih.govacs.org

In these assays, a radiolabeled ligand known to bind to the target receptor is used. The test compound, such as a derivative of this compound, is introduced to compete with the radioligand for the binding sites. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (often expressed as Kᵢ, the inhibition constant) is calculated. nih.gov

Studies on novel 6-fluorochroman derivatives have demonstrated that many compounds in this series act as high-affinity ligands for the 5-HT₁A receptor. nih.gov These radioligand binding assays also showed that some of these compounds were selective for the 5-HT₁A receptor over α₁-adrenergic and D₂-dopaminergic receptors. nih.govacs.org The introduction of an optically active hydroxy group at the C-4 position of the chroman ring, as seen in analogs of the title compound, was found to be effective in improving this receptor selectivity. nih.govacs.org

Enzyme Inhibition Assays (e.g., Adenylate Cyclase, COX-1/COX-2, DNA Gyrase A, KatG)

Enzyme inhibition assays are used to assess a compound's ability to modulate the activity of specific enzymes.

Adenylate Cyclase: The functional activity of 6-fluorochroman derivatives as 5-HT₁A receptor antagonists has been evaluated using adenylate cyclase (AC) assays. nih.govacs.org The 5-HT₁A receptor is a G-protein coupled receptor that, upon activation by an agonist, inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. uniprot.org In these experiments, the antagonist activity of the compounds was assessed in forskolin-stimulated adenylate cyclase assays. nih.govacs.org Forskolin directly activates adenylate cyclase, increasing cAMP production. uniprot.org An effective 5-HT₁A antagonist would block the inhibitory effect of a 5-HT₁A agonist (like 8-OH-DPAT), thereby restoring or preventing the reduction of cAMP levels. This assay confirms whether the compound's binding to the receptor translates into a functional antagonistic effect. nih.gov

COX-1/COX-2, DNA Gyrase A, KatG: There is no specific information available in the reviewed literature regarding the activity of this compound or its close analogs in inhibition assays for Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), DNA Gyrase A, or Catalase-peroxidase (KatG).

Behavioral and Electrophysiological Studies in Animal Models

To understand the physiological effects of a compound in a whole organism, in vivo studies in animal models are conducted. Selected 6-fluorochroman analogues that showed promising in vitro profiles were advanced to in vivo evaluations in rats. nih.govacs.org These studies aimed to see if the in vitro antagonist activity at 5-HT₁A receptors would translate to a functional effect in the central nervous system.

Specifically, a 4-oxochroman derivative, structurally related to this compound, was shown to antagonize the behavioral and electrophysiological responses induced by 8-OH-DPAT, a standard 5-HT₁A receptor agonist. nih.govacs.org This demonstrates that compounds from this chemical series can cross the blood-brain barrier, engage the target receptor in the brain, and produce a measurable physiological outcome, confirming their potential as centrally acting agents. nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the properties of molecules and their interactions with biological targets, complementing experimental research. For the this compound class of compounds, computational approaches have been used to predict physicochemical properties and to model receptor-ligand interactions.

Methods such as calculating the topological polar surface area (TPSA) and lipophilicity (LogP) are used to predict a molecule's potential for membrane permeability and oral bioavailability. ambeed.com For example, computational analysis of the related (R)-6-Fluorochroman-2-carboxylic acid provides values for TPSA, LogP, and other molecular descriptors that are important in early-stage drug discovery. ambeed.com

Furthermore, molecular modeling can predict the preferred binding conformation of a ligand within the active site of its target receptor. nih.gov Such studies can elucidate the key molecular interactions, like hydrogen bonds or hydrophobic contacts, that are responsible for the compound's binding affinity and selectivity. For chiral chromanes, theoretical methods have also been employed to calculate and predict the specific optical rotation (SOR), which helps in confirming the absolute configuration of the synthesized enantiomers. mdpi.com These computational insights are invaluable for guiding the rational design and optimization of new, more potent, and selective analogs.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is instrumental in drug discovery for elucidating the binding mechanism and affinity of a compound within the active site of a biological target.

For chroman derivatives, molecular docking studies have been crucial in identifying and understanding their interactions with various enzymes. For instance, studies on gem-dimethylchroman-4-amine compounds, which share the core chroman-4-amine (B2768764) structure, have used docking to gain insights into their inhibitory action against equine serum butyrylcholinesterase (BuChE). core.ac.uk Similarly, docking simulations have been applied to chroman-4-one derivatives to explore their binding modes as inhibitors of monoamine oxidase (MAO), a key target in neurodegenerative diseases. nih.govresearchgate.net The process involves placing the ligand into the binding site of the target protein and using a scoring function to estimate the binding energy, with lower energies typically indicating a more stable complex. rrpharmacology.ru The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the receptor's active site. psgcas.ac.in For example, docking studies on chroman-4-one fused 1,3,4-thiadiazole (B1197879) derivatives targeting gamma-secretase revealed conventional hydrogen bonds with serine and tryptophan residues. psgcas.ac.in These insights are critical for understanding the structure-activity relationship and rationally designing more potent inhibitors.

| Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| gem-Dimethylchroman-4-amine | Butyrylcholinesterase (BuChE) | Provided insights into the mechanism of action, revealing mixed-type inhibition. | core.ac.uk |

| Flavonoids/Homoisoflavonoids (contain chroman ring) | Monoamine Oxidase A/B (MAO-A/B) | Demonstrated that chromone (B188151) rings were positioned near the FAD cofactor in the hMAO-A active site. | nih.gov |

| Chroman-4-one fused 1,3,4-thiadiazole | Gamma Secretase | Showed good binding affinities with hydrogen bonds to Ser A505 and Trp A595. | psgcas.ac.in |

| 6-Fluoro-chroman-2-carboxamides | Human Serum Albumin (HSA) | Used to understand the pharmacokinetic nature of the compounds. | researchgate.net |

Density Functional Theory (DFT) for Stereochemical Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In medicinal chemistry, DFT is frequently employed to perform conformational analysis, determine molecular geometries, and predict stereochemical outcomes. researchgate.net

For chiral molecules like this compound, DFT is invaluable for understanding their three-dimensional structure. Studies on chiral 2-substituted chromanes have used DFT to investigate the correlation between the stereochemistry at the chiral center and the compound's specific optical rotation (SOR). mdpi.com These calculations have shown that for many chromanes, the helicity of the dihydropyran ring (described as P for clockwise or M for counter-clockwise) dictates the sign of the SOR. mdpi.com For 2-aliphatic substituted chromanes, P-helicity generally results in a positive SOR. mdpi.com DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d), can predict the relative stabilities of different conformers and the transition state energies of reactions, thereby explaining or predicting the stereochemical results of a synthesis with high accuracy. nih.gov For example, DFT was used to model the stereochemical influence of tert-butanesulfinyl groups on imine intermediates during the synthesis of (S)-chroman-4-amine, achieving a greater than 90% correlation between theoretical predictions and experimental enantiomeric excess values.

| Compound Class | DFT Method (Example) | Property Analyzed | Key Finding | Reference |

|---|---|---|---|---|

| Chiral 2-Substituted Chromanes | B3LYP/Aug-cc-pVDZ | Specific Optical Rotation (SOR) | Correlated dihydropyran ring helicity with the sign of the SOR; P-helicity often gives a positive SOR for 2-aliphatic chromanes. | mdpi.com |

| (S)-Chroman-4-amine Intermediates | B3LYP/6-31G(d) | Transition State Energies | Predicted stereochemical outcomes with >90% correlation to experimental results. | |

| Chroman-2-ylmethanamine | Not Specified | Conformational Equilibrium | Conformers with the C2 substituent in an equatorial position are energetically favored, accounting for >85% of the equilibrium mixture. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net By developing a QSAR model, researchers can predict the activity of newly designed compounds and identify the key structural features that govern their potency.

QSAR studies are essential for optimizing lead compounds like this compound. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. researchgate.net These descriptors quantify various physicochemical properties of the molecules, such as lipophilicity (e.g., LogP), electronic properties, and steric features. nih.gov For fluorinated compounds, descriptors like "NsF" (number of single-bonded fluorine atoms) can be particularly significant, with studies showing that the presence of fluorine can enhance inhibitory activity. nih.govpreprints.org QSAR models have been successfully developed for chroman derivatives targeting enzymes like monoamine oxidase B (MAO-B). researchgate.net These models, often generated using techniques like Comparative Molecular Field Analysis (CoMFA) or Multiple Linear Regression (MLR), can highlight the importance of specific fields (e.g., steric and electrostatic) or descriptors in modulating biological activity. nih.govresearchgate.netresearchgate.net The resulting QSAR equation provides a guide for rational drug design, suggesting which parts of the molecule to modify to improve its therapeutic effect.

| Descriptor Type | Example Descriptor | Physicochemical Meaning | Relevance to this compound | Reference |

|---|---|---|---|---|

| Electronic | J_Dz(p) | Balaban-like index weighted by polarizability. | Relates to the molecule's ability to participate in electronic interactions with a target. | researchgate.net |

| Topological/Structural | NsF | Number of single bond fluorine atoms. | The fluorine atom at position 6 is a key structural feature; this descriptor directly quantifies its presence, which is often linked to higher activity. | nih.govpreprints.org |

| Topological/Structural | B06[C-O] | Presence/absence of a Carbon-Oxygen bond at a topological distance of 6. | Describes the presence and relative position of the ether oxygen in the chroman ring, which is fundamental to the scaffold's structure. | researchgate.net |

| Lipophilicity | LogP | Octanol-water partition coefficient. | Influences the compound's ability to cross biological membranes and interact with lipophilic pockets in target proteins. | nih.govpsgcas.ac.in |

Future Directions and Research Perspectives

Development of Novel Chromane-Based Therapeutic Agents

The 6-fluorochroman (B116937) moiety is a key component in the development of new therapeutic agents. Structural modifications to this scaffold have led to the creation of compounds with potential applications in various disease areas. For example, a series of novel 6-fluorochroman derivatives have been synthesized and assessed for their potential as antagonists for the 5-HT1A receptor. nih.gov In these studies, modifications were made to different parts of the molecule, including the aliphatic portion of the chroman ring and the terminal aromatic ring. nih.gov

Introducing an oxo or an optically active hydroxy group at the C-4 position of the chroman ring was found to be particularly effective in improving receptor selectivity. nih.gov One such derivative, a 4-oxochroman compound with a terminal 1,3-benzodioxole (B145889) ring, demonstrated antagonist activity against 8-OH-DPAT-induced behavioral and electrophysiological responses in rats. nih.gov Further research into 6-fluoro and 6-chloro-chromone derivatives has also identified potential topoisomerase inhibitors for cancer treatment. manipal.edu These findings underscore the potential of the chromane (B1220400) core in generating a diverse range of pharmacologically active compounds.

Exploration of New Biological Targets for (R)-6-fluorochroman-4-amine Derivatives

While the 5-HT1A receptor is a known target for some chromane derivatives, the therapeutic potential of the this compound scaffold is not limited to this target. nih.gov The structural versatility of chromanes allows for the design of derivatives that can interact with a wide array of biological targets. A promising area of exploration is in the development of treatments for tropical diseases. For instance, the isosteric replacement of a carbonyl group with a sulfone group in related structures has led to compounds with high bioactivity against parasites that cause diseases like leishmaniasis. nih.gov

The core of these compounds, 4H-thiochromen-4-one 1,1-dioxide, acts as an allosteric modulator of trypanothione (B104310) reductase, a critical enzyme in the oxidative stress regulation of these parasites. nih.gov This suggests that derivatives of this compound could be designed to target similar allosteric sites in enzymes that are vital for the survival of pathogens, opening up new avenues for the development of novel anti-parasitic drugs. nih.gov

Green Chemistry Approaches in Chromane Synthesis

Traditional methods for synthesizing chromane derivatives often involve hazardous reagents and generate significant chemical waste. nih.gov To address these environmental concerns, researchers are increasingly adopting green chemistry principles for the synthesis of chromenes and their derivatives. nih.govresearchgate.net These eco-friendly approaches prioritize the use of sustainable raw materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. nih.govresearchgate.net

Several innovative green synthetic strategies have been successfully applied to the synthesis of the chromene nucleus. nih.govresearchgate.net These methods include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates and improve yields while often reducing energy consumption. nih.govresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. nih.govresearchgate.netresearchgate.net

Development of Reusable Catalysts: Employing catalysts that can be easily recovered and reused for multiple reaction cycles, which reduces waste and cost. researchgate.netsharif.edu

Solvent-Free Reactions: Conducting reactions without a solvent, which minimizes waste generation. sharif.edueurekaselect.com

Mechanochemistry: Using mechanical force to induce chemical reactions, often in the absence of a solvent. nih.govresearchgate.net

These green chemistry approaches not only offer environmental benefits but can also lead to improved scalability, cost-effectiveness, and easier purification of the final products. nih.govresearchgate.net

Advancements in Asymmetric Synthesis of Chiral Fluorochroman Systems

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. mdpi.com Therefore, the development of efficient asymmetric synthesis methods to produce enantiomerically pure compounds is of paramount importance in drug discovery. mdpi.com

Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a high degree of stereoselectivity. mdpi.com Several strategies have been developed to achieve this for chromane and related systems:

Chiral Catalysts: The use of chiral catalysts, such as chiral rhodium or iridium complexes, has been employed for the asymmetric hydrogenation of chromones to produce chiral chromanones with high enantiomeric excess. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is then removed in a subsequent step. youtube.com

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. mdpi.com

Recent advancements in this field include the development of novel chiral catalysts and a deeper understanding of stereoselective reactions, which have enabled the large-scale production of enantiomerically pure compounds. chiralpedia.com The integration of synthetic biology, by engineering microorganisms to produce specific chiral compounds, also presents an exciting and sustainable future direction for the synthesis of chiral fluorochroman systems. chiralpedia.com

常见问题

Q. Table 1: Key Analytical Techniques and Parameters

Advanced: How can researchers resolve contradictions in spectral data for fluorinated chroman derivatives?

Methodological Answer:

Contradictions often arise from solvent effects, impurities, or stereochemical variations. Strategies include:

- Cross-Validation : Compare NMR data across solvents (DMSO-d vs CDCl) to identify solvent-induced shifts .

- Spiking Experiments : Add authentic standards to confirm retention times in HPLC/MS .

- DFT Calculations : Predict NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to match experimental data .

- Systematic Error Analysis : Quantify instrument precision (e.g., ±0.05 ppm for NMR) and report confidence intervals .

Advanced: What computational approaches predict the pharmacological activity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like monoamine transporters. Parameterize fluorine’s electronegativity using PM6 semi-empirical methods .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .

- QSAR Models : Train models on fluorinated amine datasets (e.g., ChEMBL) to predict bioavailability and logP .

Basic: How should researchers design stability studies for this compound under varying conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH) for 48 hours .

- Monitoring : Use UPLC-PDA at 210 nm to track degradation products. MS/MS fragmentation identifies major degradants (e.g., defluorinated byproducts) .

- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life at 25°C .

Advanced: How can enantiomer-specific biological effects be systematically tested?

Methodological Answer:

- In Vitro Assays : Compare (R)- and (S)-enantiomers in cell-based models (e.g., HEK293 cells expressing serotonin transporters). Use LC-MS/MS to quantify uptake inhibition IC values .

- In Vivo Pharmacokinetics : Administer enantiomers to rodent models and measure plasma half-life via microsampling LC-MS. Chiral columns ensure no racemization occurs post-administration .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.01) between enantiomer effects .

Basic: What are the best practices for literature review and keyword selection in fluorinated amine research?

Methodological Answer:

- Keyword Strategy : Combine controlled vocabulary (e.g., MeSH terms like "Fluorine Compounds" and "Chromans") with free-text terms ("chiral resolution," "enantioselective synthesis") .

- Database Filters : Apply PubMed’s "species: humans" and "article type: clinical trial" to exclude irrelevant studies .

- Contradiction Mapping : Use tools like VOSviewer to cluster conflicting findings (e.g., "fluorine enhances bioavailability" vs "increases metabolic liability") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。